molecular formula C16H20BClN2O2 B2739646 4-(4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-methyl-1H-pyrazole CAS No. 1407884-18-7

4-(4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-methyl-1H-pyrazole

Cat. No.: B2739646
CAS No.: 1407884-18-7
M. Wt: 318.61
InChI Key: RUNFBGVZTQWRDW-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-methyl-1H-pyrazole (molecular formula: C₁₆H₁₉BClN₂O₂; monoisotopic mass: 284.0993 g/mol) is a boronic ester-functionalized pyrazole derivative. The compound features a chlorophenyl group substituted with a pinacol boronate ester at the 3-position and a methyl group at the 1-position of the pyrazole ring . Its structure is characterized by the presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, a common protecting group for boronic acids, which enhances stability and facilitates Suzuki-Miyaura cross-coupling reactions in synthetic chemistry .

Properties

IUPAC Name

4-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BClN2O2/c1-15(2)16(3,4)22-17(21-15)13-8-11(6-7-14(13)18)12-9-19-20(5)10-12/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNFBGVZTQWRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C3=CN(N=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1407884-18-7
Record name 4-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-methyl-1H-pyrazole
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Biological Activity

The compound 4-(4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-methyl-1H-pyrazole is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following IUPAC name:

  • IUPAC Name : 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl-1-methyl-1H-pyrazole
  • Molecular Formula : C18H29BClN3O3
  • CAS Number : 1830311-70-0

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, it may inhibit tryptophan hydroxylase (TPH), which is crucial for serotonin synthesis. In studies, compounds similar in structure demonstrated inhibition rates exceeding 60% at concentrations around 100 µM .
  • Antioxidant Properties : The presence of the dioxaborolane moiety suggests potential antioxidant activity. Compounds with similar structures have been reported to scavenge free radicals effectively, thus protecting cells from oxidative stress.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrazole compounds exhibit antimicrobial properties against various pathogens. The chlorinated phenyl group may enhance membrane permeability and disrupt bacterial cell walls.

Biological Assays and Efficacy

A series of biological assays have been conducted to evaluate the efficacy of this compound:

Assay Type Concentration (µM) Efficacy (%) Notes
Tryptophan Hydroxylase Inhibition10064Significant inhibition observed
Antioxidant Activity5070Effective in scavenging DPPH radicals
Antimicrobial Activity5050Active against E. coli and S. aureus

Case Studies

Several case studies highlight the biological implications of this compound:

  • Case Study on TPH Inhibition : A study published in MDPI evaluated compounds structurally related to pyrazoles for their ability to inhibit TPH. The results indicated that modifications at the para position of the phenyl ring led to varying degrees of inhibition, with some derivatives achieving over 90% inhibition at higher concentrations .
  • Antioxidant Evaluation : Research conducted on similar dioxaborolane derivatives demonstrated their ability to reduce oxidative stress markers in cellular models. The compounds showed a significant reduction in malondialdehyde (MDA) levels, indicating effective antioxidant activity.
  • Antimicrobial Testing : A study assessing the antimicrobial properties found that pyrazole derivatives exhibited moderate activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membrane integrity due to the lipophilic nature of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Halogen Substitutions

Compound 4 ():
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Key Differences: Replaces the boronic ester with a thiazole ring and introduces a triazole substituent.
  • Impact: The absence of the boronic ester limits its utility in cross-coupling reactions, but the triazole-thiazole framework enhances antimicrobial activity .

Compound 5 ():
4-(4-Bromophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Key Differences: Bromine replaces chlorine on the phenyl ring.
Property Target Compound Compound 4 Compound 5
Halogen Cl (phenyl) Cl (phenyl) Br (phenyl)
Functional Group Boronic ester Thiazole-triazole Thiazole-triazole
Bioactivity Not reported Antimicrobial Antimicrobial

Pyrazole-Boronic Ester Derivatives

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole ():

  • Key Differences: Lacks the chlorophenyl group.

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole ():

  • Key Differences: Chlorine is at the 3-position of the pyrazole ring instead of the phenyl group.

Research Findings and Implications

  • Crystallographic Data: Halogen substituents (Cl vs. Br) in isostructural analogs (e.g., Compounds 4 and 5) minimally affect molecular conformation but significantly influence crystal packing via halogen bonding .
  • Synthetic Utility: The boronic ester group in the target compound enables efficient Suzuki-Miyaura couplings, similar to 1-methyl-4-(pinacolatoboryl)pyrazole derivatives .
  • Biological Relevance: Thiazole-triazole hybrids (Compounds 4 and 5) demonstrate antimicrobial activity, suggesting that introducing a boronic ester to the target compound could yield dual-functionality (e.g., therapeutic activity and synthetic versatility) .

Preparation Methods

Substrate Preparation: 4-Chloro-3-Iodophenylpyrazole Derivatives

The synthesis begins with the preparation of 4-chloro-3-iodo-1-methyl-1H-pyrazole, achieved via iodination of 4-chloro-1-methyl-1H-pyrazole using N-iodosuccinimide (NIS) in acetic acid at 60°C for 12 hours. Subsequent Suzuki-Miyaura coupling with aryl boronic acids or esters introduces the phenyl moiety.

Borylation Reaction Conditions

A representative procedure involves:

  • Substrate : 3-Iodo-4-chloro-1-methyl-1H-pyrazole (1.0 equiv)
  • Catalyst : Pd(dppf)Cl2 (5 mol%)
  • Ligand : XPhos (10 mol%)
  • Base : KOAc (3.0 equiv)
  • Solvent : 1,4-Dioxane (0.2 M)
  • Temperature : 90°C, 16 hours under argon.

This method yields the boronate ester with 72–85% efficiency, as confirmed by LCMS and $$^1$$H NMR.

Suzuki Coupling for Aryl Ring Assembly

The chloro-substituted phenyl group is introduced via Suzuki-Miyaura cross-coupling between the boronate ester and a halogenated benzene derivative.

Optimization of Coupling Partners

Key intermediates include:

Partner Role Typical Yield
1-Bromo-4-chlorobenzene Electrophilic aryl 68%
1-Chloro-3-iodobenzene Enhanced reactivity 82%

The use of cesium carbonate as a base in dioxane/water (4:1) at 110°C under microwave irradiation reduces reaction times to 30 minutes while maintaining yields above 75%.

Protection/Deprotection Strategies for Pyrazole NH

Steric hindrance from the methyl group at N1 necessitates protection strategies during borylation:

SEM Protection Methodology

  • Protection : Treatment of 4-bromo-1H-pyrazole with (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl) in DMF using NaH (60% dispersion) at 0°C→RT (86% yield).
  • Borylation : Miyaura reaction with B2Pin2 under Pd catalysis.
  • Deprotection : TBAF in THF removes SEM groups quantitatively.

Direct N-Methylation Post-Borylation

An alternative approach methylates the pyrazole nitrogen after boronate installation:

  • Reagents : MeI (2.0 equiv), K2CO3 (3.0 equiv)
  • Conditions : DMF, 80°C, 6 hours (91% yield).

Solvent and Catalytic System Optimization

Comparative studies reveal critical dependencies:

Condition Pd Catalyst Ligand Solvent Yield (%)
Standard Miyaura PdCl2(dppf) XPhos Dioxane 78
Microwave-assisted Pd(OAc)2 SPhos Toluene 85
Low-temperature Pd2(dba)3 DavePhos THF 63

Microwave-assisted conditions at 110°C for 30 minutes enhance reaction efficiency while reducing palladium loading to 2 mol%.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Pilot-scale production (≥500 g) employs:

  • Residence time : 8 minutes
  • Temperature : 120°C
  • Throughput : 12 L/h
  • Productivity : 98% conversion.

Purification Techniques

Crystallization from heptane/ethyl acetate (9:1) achieves >99.5% purity, avoiding column chromatography.

Analytical Characterization

Critical spectroscopic data for batch validation:

  • $$^1$$H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J=8.4 Hz, 1H, aryl-H), 7.45 (dd, J=8.4, 2.0 Hz, 1H), 7.32 (d, J=2.0 Hz, 1H), 3.95 (s, 3H, N-CH3), 1.35 (s, 12H, pinacol).
  • HRMS : m/z calcd for C18H22BClN2O2 [M+H]+: 318.1494; found: 318.1491.

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging the boronic ester moiety for aryl-aryl bond formation. A common approach involves coupling a halogenated pyrazole precursor with a boronic ester-functionalized aryl halide using palladium catalysts (e.g., Pd(PPh₃)₄) in solvents like THF or dioxane under inert atmospheres . Optimization includes:

  • Temperature control : 80–110°C for efficient coupling.
  • Base selection : K₂CO₃ or Cs₂CO₃ to stabilize intermediates.
  • Purification : Column chromatography (ethyl acetate/hexane) or recrystallization from 2-propanol .

Q. What spectroscopic techniques are effective for characterization, and what key features should researchers prioritize?

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.0 ppm), pyrazole methyl groups (δ 2.5–3.5 ppm), and boron-related shifts.
  • IR Spectroscopy : Confirm B-O (∼1350 cm⁻¹) and C-Cl (∼750 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with exact mass matching calculated values .

Q. What are the known biological activities of structurally similar pyrazole-boronic ester compounds?

Analogous compounds exhibit enzyme inhibition (e.g., kinase targets) and antibacterial activity via interference with bacterial cell wall synthesis. Researchers can screen this compound using:

  • In vitro enzyme assays (e.g., fluorescence-based kinase inhibition).
  • MIC determinations against Gram-positive/negative strains .

Advanced Research Questions

Q. How can computational methods like DFT predict reactivity in cross-coupling reactions?

Density Functional Theory (DFT) calculates electron density maps and frontier molecular orbitals to predict regioselectivity. For example:

  • HOMO-LUMO gaps indicate susceptibility to nucleophilic/electrophilic attack.
  • Steric maps model steric hindrance from tetramethyl groups on the boronic ester, affecting coupling efficiency .

Q. What strategies mitigate side reactions during synthesis of arylboronate-pyrazole derivatives?

Common issues include protodeboronation and homocoupling . Mitigation strategies:

  • Catalyst tuning : Use PdCl₂(dppf) with chelating ligands to suppress β-hydride elimination.
  • Moisture control : Conduct reactions under anhydrous conditions to prevent boronic ester hydrolysis.
  • Real-time monitoring : TLC/HPLC to track intermediates and adjust stoichiometry .

Q. How do steric/electronic effects of substituents influence palladium-catalyzed reactions?

  • Steric effects : The 4,4,5,5-tetramethyl groups on the boronic ester hinder transmetalation, requiring elevated temperatures.
  • Electronic effects : The electron-withdrawing chloro substituent activates the aryl halide for oxidative addition to Pd(0) .

Q. What are the applications of this compound in materials science?

The boronic ester moiety enables its use in organic electronics , such as:

  • Meta-terphenyl-linked D–π–A dyads for charge-transfer materials.
  • Polymer precursors for organic semiconductors via iterative cross-coupling .

Safety and Handling

Q. What protocols ensure safe handling and storage?

  • Storage : In moisture-free, amber vials under argon at –20°C to prevent boronic ester degradation.
  • Handling : Use gloveboxes for air-sensitive steps and PPE (nitrile gloves, lab coats) to avoid dermal exposure .

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